- Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases, World Intellectual Property Organization, , ,

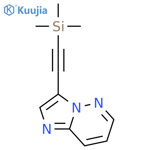

Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)

![3-Ethynylimidazo[1,2-b]pyridazine structure](https://ko.kuujia.com/scimg/cas/943320-61-4x500.png)

943320-61-4 structure

상품 이름:3-Ethynylimidazo[1,2-b]pyridazine

3-Ethynylimidazo[1,2-b]pyridazine 화학적 및 물리적 성질

이름 및 식별자

-

- 3-ethynyl-Imidazo[1,2-b]pyridazine

- 1 WEEK

- 3-Ethynylimidazo[1,2-b]pyridazine

- 3-Ethynylimidazolo[1,2-b]pyridazine

- IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-

- AK141388

- VYOHSFQVMLAURO-UHFFFAOYSA-N

- 3-ethynylimidazo[1,2-b]pyridazin

- Imidazo[1,2-b]pyridazine,3-ethynyl-

- FCH1189256

- PB19496

- AX8281570

- Y3232

- 3-Ethynylimidazo[1,2-b]pyridazine (ACI)

- AKOS022173227

- SY097707

- 5YDU6N6N3Z

- 943320-61-4

- 3-Ethynylimidazolo(1,2-b)pyridazine

- CS-M1484

- DB-083331

- DTXSID70676599

- SCHEMBL588691

- MFCD17012027

- 3-Ethynylimidazo(1,2-b)pyridazine

- Imidazo(1,2-b)pyridazine, 3-ethynyl-

- EN300-246672

- AS-34548

- DTXCID10627348

- UNII-5YDU6N6N3Z

-

- MDL: MFCD17012027

- 인치: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H

- InChIKey: VYOHSFQVMLAURO-UHFFFAOYSA-N

- 미소: C#CC1N2C(C=CC=N2)=NC=1

계산된 속성

- 정밀분자량: 143.048347172g/mol

- 동위원소 질량: 143.048347172g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 1

- 복잡도: 193

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 30.2

- 소수점 매개변수 계산 참조값(XlogP): 0.6

실험적 성질

- 밀도: 1.15±0.1 g/cm3 (20 ºC 760 Torr),

- 용해도: 미용성(1.2g/l)(25ºC),

3-Ethynylimidazo[1,2-b]pyridazine 보안 정보

- 신호어:Warning

- 피해 선언: H302-H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 저장 조건:Sealed in dry,2-8°C(BD261705)

3-Ethynylimidazo[1,2-b]pyridazine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| abcr | AB454289-1 g |

3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |

943320-61-4 | 95% | 1g |

€96.80 | 2023-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-10G |

3-ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 97% | 10g |

¥ 1,155.00 | 2023-04-12 | |

| Enamine | EN300-246672-0.25g |

3-ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 95% | 0.25g |

$19.0 | 2024-06-19 | |

| eNovation Chemicals LLC | Y0990337-5g |

3-Ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 95% | 5g |

$730 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1111516-100g |

3-Ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 97% | 100g |

$4200 | 2024-06-05 | |

| Chemenu | CM109152-250mg |

3-ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 95+% | 250mg |

$155 | 2021-08-06 | |

| abcr | AB454289-5g |

3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |

943320-61-4 | 95% | 5g |

€168.00 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-5G |

3-ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 97% | 5g |

¥ 607.00 | 2023-04-12 | |

| Ambeed | A370943-1g |

3-Ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 98% | 1g |

$21.0 | 2025-02-21 | |

| abcr | AB454289-25 g |

3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |

943320-61-4 | 95% | 25g |

€710.70 | 2023-04-22 |

3-Ethynylimidazo[1,2-b]pyridazine 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, rt → 80 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; rt; 20 h, 100 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt

참조

- Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant, Journal of Medicinal Chemistry, 2012, 55(22), 10033-10046

합성 방법 3

반응 조건

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt

참조

- Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,

합성 방법 4

반응 조건

1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 1 h, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

참조

- Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1, Cell Reports, 2015, 10(11), 1850-1860

합성 방법 5

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt

참조

- Preparation of substituted benzamide compounds for treatment of tumor, China, , ,

합성 방법 6

반응 조건

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

참조

- Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy, United Kingdom, , ,

합성 방법 7

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

참조

- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,

합성 방법 8

반응 조건

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

참조

- S-type or R-type tetrahydronaphthalene amide compounds, pharmaceutically acceptable salts thereof, preparation method and application thereof in preparation of antitumor drugs, China, , ,

합성 방법 9

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

참조

- Preparation of N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide and related compound as kinase inhibitor, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

참조

- Piperzine analogs useful for inhibiting RAF dimers and their preparation, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건

1.1 Reagents: Dicyclohexylamine , Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 14 h, 80 °C

1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt

1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt

참조

- Preparation of indan derivatives as protein kinase inhibitors, China, , ,

합성 방법 12

반응 조건

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

참조

- Preparation of substituted tetrahydronaphthalene amide compound and its pharmaceutically acceptable salt useful in the treatment of cancer, China, , ,

합성 방법 13

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 6 h, rt

참조

- Quinazoline compound and its application in preparation of antitumor drug, China, , ,

합성 방법 14

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

참조

- Aryl or heteroaryl derivative, and pharmaceutical composition comprising same as active ingredient for treatment of kinase-related disease, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건

1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, 80 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

참조

- Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's Disease, ACS Medicinal Chemistry Letters, 2020, 11(4), 491-496

합성 방법 16

반응 조건

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt

참조

- Synthesis of antineoplastic agent Ponatinib, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691

합성 방법 17

반응 조건

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, rt → 100 °C; 100 °C → rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt

참조

- Design and synthesis of BCR-ABL inhibitors with improved cardiac safety for the treatment of cancer, particularly chronic myeloid leukemias, and neurodegenerative disorders, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건

1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt

참조

- Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer, China, , ,

합성 방법 19

반응 조건

1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt

참조

- Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof, World Intellectual Property Organization, , ,

합성 방법 20

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, 0.4 MPa, 20 - 25 °C

참조

- Preparation of Ponatinib intermediate 3-ethynylimidazo[1,2-b]pyridazine, China, , ,

3-Ethynylimidazo[1,2-b]pyridazine Raw materials

- 3-Bromoimidazo[1,2-b]pyridazine

- ethynyltrimethylsilane

- 3-[2-(trimethylsilyl)ethynyl]-Imidazo[1,2-b]pyridazine

- Imidazo[1,2-b]pyridazin-3-ol, 3-(4-methylbenzenesulfonate)

3-Ethynylimidazo[1,2-b]pyridazine Preparation Products

3-Ethynylimidazo[1,2-b]pyridazine 관련 문헌

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine) 관련 제품

- 88095-61-8(1-Benzyl-4-nitro-1H-pyrazole)

- 73981-96-1(Ethyl 2,4,6-trichlorobenzoate)

- 63242-00-2(9-Oxobicyclo3.3.1nonane-3-carboxylic Acid)

- 2227815-00-9(2-[(dimethylamino)methyl]-4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol)

- 1073354-50-3(3,5-Difluoro-2-methoxyphenylboronic acid, pinacol ester)

- 1807263-50-8(3-Bromo-6-fluoro-2-nitrobenzylamine)

- 137685-81-5(2-Benzyl-3-((tert-butyldimethylsilyl)oxy)propanoic acid)

- 2680722-65-8(tert-butyl N-(2-fluorophenyl)methyl-N-(1r,4r)-4-hydroxycyclohexylcarbamate)

- 2228222-90-8(5-(3-bromoprop-1-en-2-yl)-2-chloropyridine)

- 915720-54-6(1-(5-fluoropyridin-2-yl)ethan-1-one)

추천 공급업체

Amadis Chemical Company Limited

(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine

순결:99%/99%

재다:25g/100g

가격 ($):382.0/1263.0

atkchemica

(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine

순결:95%+

재다:1g/5g/10g/100g

가격 ($):문의